2-cyano-N,N-dimethylbenzenesulfonamide
Overview
Description
2-Cyano-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.26 . It should be stored at room temperature .Scientific Research Applications
Synthesis of Benzonitriles and Pharmaceuticals 2-Cyano-N,N-dimethylbenzenesulfonamide is used in the synthesis of benzonitriles. Anbarasan et al. (2011) demonstrated its use as a cyanation reagent for aryl and heteroaryl bromides, resulting in good to excellent yields. This method has been applied to create pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Heterocyclic Synthesis and Biological Activity Aal et al. (2007) used 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide for the synthesis of compounds with antimicrobial and antifungal properties (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Chemical Reactions and Transformations Watanabe et al. (1969) studied the transformation of N,N-dimethylbenzenesulfonamide with n-butyllithium, leading to various chemical reactions and producing compounds like carbinol, imine, amide, and acid (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
Gas-Liquid Chromatography Applications Vandenheuvel and Gruber (1975) reported on the use of N-dimethylaminomethylene derivatives, derived from primary sulfonamides like this compound, for their properties in gas-liquid chromatography. These derivatives were used for the chromatographic determination of sulfonamides in biological studies (Vandenheuvel & Gruber, 1975).
Cyanation of Chelation Assisted C-H Bonds The compound has been employed in the cyanation of chelation-assisted C-H bonds. Chaitanya et al. (2013) used it for the synthesis of benzonitrile derivatives and in the formal synthesis of the isoquinoline alkaloid, menisporphine (Chaitanya, Yadagiri, & Anbarasan, 2013).
Electroanalytical Studies Santelices and Hawley (1977) explored the redox behavior of N,N-dimethylbenzenesulfonamide and related compounds using electroanalytical methods, providing insights into their electron-transfer processes (Santelices & Hawley, 1977).
Direct Cyanation of Aromatic C-H Bond Dong et al. (2015) used N-cyano-N-phenyl-p-methylbenzenesulfonamide for the cyanation of aromatic C-H bonds, leading to the synthesis of 2-(Alkylamino)benzonitriles (Dong, Wu, Liu, Liu, & Sun, 2015).
Deoxycyanamidation of Alcohols Ayres et al. (2017) developed a one-pot deoxycyanamidation of alcohols using this compound, offering a novel approach for the synthesis of tertiary cyanamides (Ayres, Ashford, Stöckl, Prudhomme, Ling, Platts, & Morrill, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-cyano-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMCORZIWAQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351328 | |
Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168971-53-7 | |
Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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